BK-Mda

Description

Properties

CAS No. |

80535-73-5 |

|---|---|

Molecular Formula |

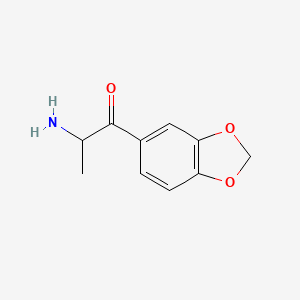

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one |

InChI |

InChI=1S/C10H11NO3/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5,11H2,1H3 |

InChI Key |

XDEZOLVDJWWXRG-UHFFFAOYSA-N |

SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BK-MDA; betaK-Mda; Amylone; Nitrilone; MDC; J899.631H; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Profile of 3,4-Methylenedioxycathinone (BK-MDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxycathinone (MDC), commonly known by synonyms such as BK-MDA, βk-MDA, and Nitrilone, is a synthetic stimulant of the cathinone (B1664624) and phenethylamine (B48288) classes.[1][2] Structurally, it is the β-keto analogue of 3,4-methylenedioxyamphetamine (MDA), a well-known entactogen and psychedelic.[2] First patented in 1996 as a potential antidepressant and antiparkinsonian agent, this compound has primarily emerged as a designer drug, valued in recreational settings for its stimulant and empathogenic effects.[2] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, pharmacology, and available experimental data for this compound, intended for a scientific audience engaged in research and drug development.

Chemical Structure and Properties

This compound is characterized by a phenethylamine core with a ketone group at the beta position of the side chain, and a methylenedioxy group attached to the phenyl ring. This substitution pattern is crucial for its interaction with monoamine transporters.

Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one[1] |

| Synonyms | This compound, βk-MDA, MDC, 3,4-Methylenedioxycathinone, Nitrilone, Amylone[1][2] |

| CAS Number | 80535-73-5[1] |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molecular Weight | 193.20 g/mol [1] |

| InChI Key | XDEZOLVDJWWXRG-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value |

| Appearance | White to off-white crystalline powder[3] |

| Melting Point | Not Determined |

| Boiling Point | Not Determined |

| Solubility | Soluble in DMF (10 mg/ml), DMSO (10 mg/ml), Ethanol (2 mg/ml), and PBS (pH 7.2, 10 mg/ml)[3] |

Pharmacology

This compound functions as a monoamine releasing agent, specifically a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[2] Its mechanism of action involves the reversal of the normal function of the monoamine transporters (MATs): the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT).[4] This leads to an efflux of these neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby increasing their extracellular concentrations and enhancing monoaminergic neurotransmission.[4]

Quantitative Pharmacological Data

Monoamine Transporter Inhibition by Methylone (βk-MDMA):

| Transporter | IC50 (μM) |

| Dopamine Transporter (DAT) | 4.82[5] |

| Serotonin Transporter (SERT) | Not explicitly stated, but methylone has a DAT/SERT ratio of 3.3[6] |

| Norepinephrine Transporter (NET) | Not explicitly stated |

Note: This data is for methylone and should be considered an approximation for this compound.

Metabolism

The metabolism of this compound is understood through the metabolic pathways of its N-methylated precursor, methylone. This compound itself is a primary metabolite of methylone via N-demethylation.[4] The metabolism of cathinones generally proceeds through N-dealkylation, β-ketone reduction, and modifications to the aromatic ring.[7]

The primary metabolic pathways involving this compound are illustrated in the following diagram.

Metabolic pathway of Methylone leading to this compound.

Experimental Protocols

Synthesis of 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one (this compound)

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: [6]

-

Sample Preparation: Dilute the analyte to approximately 1 mg/mL and perform a base extraction into chloroform.

-

Instrumentation: Agilent gas chromatograph with a mass selective detector.

-

Column: DB-1 MS (30m x 0.25 mm x 0.25 µm) or equivalent.

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program:

-

Initial temperature of 100°C, hold for 1 minute.

-

Ramp to 300°C at a rate of 25°C/min.

-

Hold at 300°C for 9 minutes.

-

-

Injection: 1 µL injection with a split ratio of 20:1.

-

MS Parameters: Scan mode with a mass range of 30-550 amu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [6]

-

Sample Preparation: Dissolve approximately 10 mg of the analyte in deuterium (B1214612) oxide (D₂O).

-

Instrumentation: 400 MHz NMR spectrometer.

-

Parameters:

-

Spectral width: -3 to 13 ppm.

-

Pulse angle: 90°.

-

Delay between pulses: 45 seconds.

-

Signaling Pathways

As a monoamine releasing agent, this compound's primary action is at the presynaptic terminal of monoaminergic neurons. The following diagram illustrates the generalized signaling pathway.

Generalized signaling pathway of this compound.

Conclusion

3,4-Methylenedioxycathinone (this compound) is a psychoactive substance with a clear mechanism of action as a monoamine releasing agent. While its chemical structure and qualitative pharmacological effects are well-documented, there is a notable lack of specific quantitative data regarding its potency at monoamine transporters. The information provided in this guide, including data from the closely related compound methylone and established analytical protocols, serves as a foundational resource for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully characterize the quantitative pharmacology and detailed metabolic fate of this compound to better understand its potential therapeutic and toxicological implications.

References

- 1. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methylone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylone (3,4-methylenedioxy-N-methylcathinone, MDMC, βk-MDMA) is a synthetic cathinone (B1664624) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA). Its primary mechanism of action involves a complex interaction with presynaptic monoamine transporters, leading to significant alterations in the neurochemistry of serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE). This document provides a detailed examination of methylone's molecular interactions, supported by quantitative pharmacological data, detailed experimental protocols, and visualizations of the core pathways and workflows.

Core Mechanism of Action: Interaction with Monoamine Transporters

Methylone's psychoactive effects are primarily mediated by its function as a mixed releasing agent and reuptake inhibitor at the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).[1] Unlike classical reuptake inhibitors (e.g., cocaine) which simply block the transporter, methylone acts as a transporter substrate.[2][3] This means it is transported into the presynaptic neuron by these transporters.

Once inside the neuron, methylone exerts a dual effect:

-

Competitive Reuptake Inhibition : By binding to the transporters, it competitively inhibits the reuptake of endogenous monoamines from the synaptic cleft.[4]

-

Transporter-Mediated Release (Efflux) : Methylone induces a reversal of the normal transporter flux, causing the release of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[2][5] This substrate-like activity is a key feature shared with amphetamines like MDMA.[3]

In comparison to MDMA, methylone demonstrates a slightly different pharmacological profile. It generally shows a lower affinity for SERT.[1] Furthermore, its affinity for the vesicular monoamine transporter 2 (VMAT2) is significantly lower—approximately 13-fold less than that of MDMA.[1] VMAT2 is responsible for packaging cytoplasmic neurotransmitters into synaptic vesicles for subsequent release. A weaker interaction with VMAT2 may suggest a different profile regarding neurotransmitter depletion and potential neurotoxicity compared to MDMA.

The net effect of these actions is a rapid and substantial increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, which underlies its stimulant and empathogenic properties.[2][6]

Visualization: Presynaptic Action of Methylone

The following diagram illustrates the dual mechanism of methylone at a representative monoaminergic nerve terminal.

Caption: Methylone's interaction with the presynaptic monoamine transporter.

Quantitative Pharmacological Data

The following tables summarize key quantitative data describing methylone's interaction with monoamine transporters, with comparative values for MDMA where available.

Table 1: Transporter Binding Affinity (Ki, µM)

Binding affinity (Ki) represents the concentration of the drug required to occupy 50% of the transporters in radioligand binding assays. A lower Ki value indicates higher affinity.

| Compound | DAT Ki (µM) | NET Ki (µM) | SERT Ki (µM) | Data Source |

| Methylone | 5.73 | 1.15 | 4.15 | Competitive radioligand binding studies[7][8] |

| MDMA | 5.11 | 0.79 | 2.62 | Competitive radioligand binding studies[7][8] |

Table 2: Transporter Uptake Inhibition (IC50, µM)

IC50 values represent the concentration of the drug that inhibits 50% of the monoamine uptake into cells or synaptosomes. A lower IC50 indicates greater potency as a reuptake inhibitor.

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Experimental System & Source |

| Methylone | 2.3 | 0.13 | 0.43 | Rat brain synaptosomes[8] |

| Methylone | 4.82 | >10 | >10 | CHO cells expressing rat transporters[9][10] |

| MDMA | 2.5 | 0.12 | 1.8 | Rat brain synaptosomes[8] |

| Mephedrone (B570743) | 5.9 | 1.9 | 19.3 | Human cell lines expressing human transporters[11][12] |

Table 3: Neurotransmitter Release Potency (EC50, µM)

EC50 values represent the concentration of the drug that evokes 50% of the maximal neurotransmitter release. A lower EC50 indicates greater potency as a releasing agent.

| Compound | DA EC50 (µM) | NE EC50 (µM) | 5-HT EC50 (µM) | Experimental System & Source |

| Methylone | 4.79 | 0.33 | 0.62 | Rat brain synaptosomes[8] |

| MDMA | 1.42 | 0.49 | 0.16 | Rat brain synaptosomes[8] |

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity (Ki) of methylone for monoamine transporters expressed in a heterologous system.

Objective: To determine the affinity of methylone for hDAT, hSERT, and hNET.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [¹²⁵I]RTI-55 or similar specific transporter ligand.

-

Methylone hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester and scintillation counter.

Methodology:

-

Membrane Preparation: Culture HEK293 cells expressing the target transporter to confluence. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the cell membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add cell membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and a range of concentrations of methylone (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Nonspecific Binding: A set of wells containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM cocaine for DAT) is included to determine nonspecific binding.

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot specific binding as a function of methylone concentration. Use nonlinear regression to fit the data to a one-site competition model to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Synaptosome Neurotransmitter Release Assay

This protocol describes a method to measure methylone's ability to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Objective: To quantify the potency (EC₅₀) and efficacy of methylone as a monoamine-releasing agent.

Materials:

-

Fresh rat brain tissue (e.g., striatum for DA, hippocampus for 5-HT).

-

[³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.

-

Sucrose (B13894) buffer (0.32 M).

-

Krebs-Ringer bicarbonate buffer.

-

Methylone hydrochloride.

-

Superfusion apparatus or 96-well plates.

-

Liquid scintillation counter.

Methodology:

-

Synaptosome Preparation: Dissect the desired brain region in ice-cold sucrose buffer. Homogenize the tissue and centrifuge at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes. Resuspend the pellet in buffer.

-

Radiolabel Loading: Incubate the synaptosomes with a low concentration of the desired [³H]-neurotransmitter (e.g., 10 nM [³H]-DA) for 15-30 minutes at 37°C. This allows the synaptosomes to take up and store the radiolabeled monoamine.

-

Washing: Wash the synaptosomes several times with fresh buffer to remove extracellular radiolabel.

-

Baseline Release: Place the loaded synaptosomes into a superfusion chamber or multi-well plate. Collect several fractions of the superfusate (effluent) to establish a stable baseline of spontaneous neurotransmitter release.

-

Drug Application: Switch to a buffer containing a known concentration of methylone. Continue to collect fractions during and after drug exposure. A range of methylone concentrations is tested in parallel experiments.

-

Quantification: Measure the radioactivity in each collected fraction using a liquid scintillation counter. At the end of the experiment, lyse the synaptosomes to determine the total remaining radioactivity.

-

Data Analysis: Express the radioactivity in each fraction as a percentage of the total radioactivity in the synaptosomes at the start of the collection period. Plot the peak drug-evoked release against the concentration of methylone. Use nonlinear regression to fit a dose-response curve and determine the EC₅₀ and maximal effect (Eₘₐₓ).

Visualization: Experimental Workflow

The diagram below outlines the key steps in a typical in vitro neurotransmitter uptake inhibition assay.

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Conclusion

The primary mechanism of action of methylone is centered on its function as a substrate for monoamine transporters (NET, DAT, and SERT). It is a potent reuptake inhibitor and releasing agent, leading to a non-selective elevation of extracellular norepinephrine, dopamine, and serotonin. Quantitative data reveal a potency profile of NET > SERT > DAT for uptake inhibition in synaptosomes. Compared to MDMA, methylone is generally less potent at SERT and is a significantly weaker inhibitor of VMAT2. These pharmacological distinctions likely underlie the reported differences in their subjective effects and potential for neurotoxicity. This guide provides the foundational data and methodologies essential for researchers engaged in the study of synthetic cathinones and the development of novel therapeutics targeting the monoamine systems.

References

- 1. Methylone - Wikipedia [en.wikipedia.org]

- 2. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Reinforcing and Rewarding Effects of Methylone, a Synthetic Cathinone Commonly Found in “Bath Salts” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. blossomanalysis.com [blossomanalysis.com]

- 7. Frontiers | Methylone is a rapid-acting neuroplastogen with less off-target activity than MDMA [frontiersin.org]

- 8. Methylone is a rapid-acting neuroplastogen with less off-target activity than MDMA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Emergence of βk-MDA: A Technical Guide to its Discovery, Synthesis, and Core Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-Methylenedioxycathinone (BK-MDA), a synthetic cathinone (B1664624) and the β-keto analogue of 3,4-Methylenedioxyamphetamine (MDA). We delve into the historical context of its discovery, detailing its initial patenting and its place within the broader class of substituted cathinones. This document outlines a detailed synthetic protocol for this compound, offering a step-by-step methodology for its preparation. The core of this guide focuses on the pharmacological profile of this compound, presenting available quantitative data on its interaction with monoamine transporters. Due to the limited availability of specific binding affinity data for this compound, we provide comparative data for its close analogue, methylone (βk-MDMA), to offer a more complete picture of its likely pharmacodynamic properties. Detailed experimental protocols for key in vitro assays, including monoamine transporter binding and neurotransmitter release assays, are provided to facilitate further research. Finally, we visualize the primary signaling pathway of this compound and the experimental workflows through detailed diagrams. This guide is intended to be an in-depth resource for researchers, scientists, and drug development professionals investigating the properties and potential of this compound and related compounds.

Discovery and History

3,4-Methylenedioxycathinone, commonly known as this compound or MDC, is a stimulant drug belonging to the phenethylamine, amphetamine, and cathinone chemical classes.[1][2] It is the β-keto analogue of the more widely known entactogen, MDA.[1][2] The history of this compound is closely linked to the work of Peyton Jacob III and Alexander Shulgin, who patented the compound in 1996 as a potential antidepressant and antiparkinsonian agent.[1] However, it was never commercially developed for these therapeutic uses.[3]

This compound is also known to be a metabolite of methylone (bk-MDMA), which itself was first synthesized in the mid-1990s by the same researchers.[3] Like other non-N-substituted cathinones, this compound has been noted for its chemical instability, which may have limited its prevalence and study.[1] It is classified as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1]

Synthesis of 3,4-Methylenedioxycathinone (this compound)

The synthesis of this compound can be achieved through a two-step process starting from 3,4-methylenedioxypropiophenone. The general strategy involves the bromination of the α-carbon of the propiophenone, followed by amination.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Bromo-3',4'-(methylenedioxy)propiophenone [1][4][5]

-

Reaction Setup: In a well-ventilated fume hood, dissolve 10.0 mmol of 3,4-methylenedioxypropiophenone in 25 mL of diethyl ether (Et2O) in a round-bottom flask equipped with a magnetic stirrer.

-

Bromination: Slowly add 10.0 mmol of bromine (Br2) to the solution.

-

Reaction Monitoring: Stir the solution for approximately 30 minutes. The reaction is complete when the red color of the bromine fades to a light-yellow.

-

Quenching: Carefully quench the reaction by adding 10 mL of water.

-

Extraction: Dilute the mixture with an additional 25 mL of Et2O. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO3), 30 mL of a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3), and 30 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude α-bromoketone.

-

Purification: Purify the 2-bromo-3',4'-(methylenedioxy)propiophenone by flash chromatography on silica (B1680970) gel.

Step 2: Synthesis of 3,4-Methylenedioxycathinone (this compound) via Amination

Note: This is a general procedure for the amination of an α-bromoketone to a primary amine cathinone. Specific reaction conditions may require optimization.

-

Reaction Setup: Dissolve the purified 2-bromo-3',4'-(methylenedioxy)propiophenone in a suitable organic solvent such as acetonitrile (B52724) or dichloromethane (B109758) in a round-bottom flask.

-

Amination: Add an excess of ammonia (B1221849) (in a suitable form, such as a solution in methanol (B129727) or as ammonium (B1175870) hydroxide) to the solution. The use of a sealed reaction vessel may be necessary to maintain the concentration of the volatile ammonia.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or by recrystallization of its hydrochloride salt.

Pharmacological Profile

This compound primarily exerts its effects by interacting with monoamine transporters, acting as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1]

Quantitative Data

Quantitative pharmacological data for this compound is scarce in the scientific literature. The most readily available data pertains to its efficacy as a neurotransmitter releaser, expressed as EC50 values. To provide a more comprehensive, albeit indirect, profile, this guide includes binding affinity (Ki) data for the closely related compound, methylone (bk-MDMA).

Table 1: Neurotransmitter Release Data for this compound (MDC)

| Compound | 5-HT Release EC50 (nM) | NE Release EC50 (nM) | DA Release EC50 (nM) |

| This compound (MDC) | 966 | 394 | 370 |

Data obtained from assays performed in rat brain synaptosomes.

Table 2: Monoamine Transporter Binding Affinity of Methylone (bk-MDMA)

| Compound | SERT Ki (μM) | DAT Ki (μM) | NET Ki (μM) |

| Methylone | 2.73 ± 0.2 | 4.82 | 1.9 |

SERT and DAT Ki values from[6]. NET Ki value from[7].

Key Experimental Protocols

Monoamine Transporter Binding Assay (Competitive Radioligand Binding)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound for the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters using a competitive radioligand binding assay with membrane preparations from cells expressing the respective transporters.

-

Membrane Preparation:

-

Homogenize cells or tissue expressing the transporter of interest in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer. Determine the protein concentration using a suitable method (e.g., BCA protein assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, combine the membrane preparation (typically 3-120 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.

-

For determining non-specific binding, a separate set of wells should contain a high concentration of a known potent inhibitor for the respective transporter.

-

Incubate the plate at a controlled temperature (e.g., 30 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Release Assay (using Synaptosomes)

This protocol outlines a general procedure for measuring neurotransmitter release from isolated nerve terminals (synaptosomes) upon exposure to a test compound.

-

Synaptosome Preparation:

-

Isolate synaptosomes from a specific brain region (e.g., striatum for dopamine release) of a laboratory animal (e.g., rat).

-

Homogenize the brain tissue in an ice-cold iso-osmotic sucrose (B13894) buffer (e.g., 0.32 M sucrose).

-

Perform differential centrifugation to separate the synaptosomal fraction from other cellular components. This typically involves a low-speed centrifugation to remove nuclei and cell debris, followed by a higher-speed centrifugation of the supernatant to pellet the crude synaptosomal fraction.

-

The crude synaptosomal pellet can be further purified using density gradient centrifugation (e.g., with Percoll or Ficoll).

-

Resuspend the final synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

-

-

Radiolabeling of Neurotransmitters:

-

Pre-incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to allow for its uptake into the synaptic vesicles.

-

-

Superfusion and Release Measurement:

-

Transfer the radiolabeled synaptosomes to a superfusion system.

-

Continuously perfuse the synaptosomes with a physiological buffer to establish a stable baseline of spontaneous neurotransmitter release.

-

Collect fractions of the superfusate at regular intervals.

-

Introduce the test compound (this compound) into the superfusion buffer at a known concentration.

-

Continue collecting fractions to measure the amount of radiolabeled neurotransmitter released in response to the test compound.

-

At the end of the experiment, lyse the synaptosomes to determine the total amount of radiolabeled neurotransmitter remaining.

-

-

Data Analysis:

-

Measure the radioactivity in each collected fraction using a scintillation counter.

-

Express the amount of neurotransmitter released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that collection period.

-

Plot the percentage of release over time to visualize the effect of the test compound.

-

Calculate the EC50 value (the concentration of the test compound that elicits a half-maximal release response) by performing the experiment with a range of concentrations of the test compound and fitting the data to a dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound at the monoamine transporters.

Experimental Workflow: Monoamine Transporter Binding Assay

Caption: Workflow for determining monoamine transporter binding affinity.

Experimental Workflow: Neurotransmitter Release Assay

Caption: Workflow for measuring neurotransmitter release from synaptosomes.

References

- 1. Methylenedioxycathinone - Wikipedia [en.wikipedia.org]

- 2. researchpublish.com [researchpublish.com]

- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. The profile of mephedrone on human monoamine transporters differs from 3,4-methylenedioxymethamphetamine primarily by lower potency at the vesicular monoamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical and Chemical Properties of βk-MDA (3,4-Methylenedioxycathinone)

Disclaimer: βk-MDA (also known as 3,4-Methylenedioxycathinone or MDC) is a synthetic stimulant of the cathinone (B1664624) class. It is a controlled substance in many jurisdictions and is supplied for research purposes only. This document is intended for researchers, scientists, and drug development professionals and is not for diagnostic, therapeutic, or human consumption of any kind.

Introduction

βk-MDA is the β-keto analogue of 3,4-Methylenedioxyamphetamine (MDA) and is structurally related to methylone (βk-MDMA).[1][2] As a member of the phenethylamine, amphetamine, and cathinone families, its chemical structure and resulting pharmacological profile are of significant interest in the fields of neuropharmacology and forensic toxicology.[1][3] This guide provides a detailed overview of its known physical, chemical, and pharmacological properties, alongside generalized experimental protocols for its synthesis and analysis.

Physical and Chemical Properties

Table 1: Physicochemical Properties of βk-MDA

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one | [4][5][7] |

| Synonyms | 3,4-Methylenedioxycathinone, MDC, Nitrilone, Amylone | [1][2][5] |

| CAS Number | 80535-73-5 | [4][5][7] |

| Molecular Formula | C₁₀H₁₁NO₃ | [4][5][7] |

| Molecular Weight | 193.20 g/mol | [4][5][7] |

| Appearance | Crystalline Solid | [4][5][8] |

| Calculated LogP | 1.645 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 2 | [4] |

| InChI Key | XDEZOLVDJWWXRG-UHFFFAOYSA-N | [1][4][5] |

| SMILES | CC(C(=O)C1=CC2=C(C=C1)OCO2)N | [5] |

Table 2: Solubility of βk-MDA

| Solvent | Concentration | Source(s) |

| DMSO | 10 mg/mL | [5][8] |

| DMF | 10 mg/mL | [5][8] |

| PBS (pH 7.2) | 10 mg/mL | [5][8] |

| Ethanol | 2 mg/mL | [5][8] |

Pharmacological Properties

βk-MDA's primary mechanism of action is as a serotonin (B10506)–norepinephrine (B1679862)–dopamine (B1211576) releasing agent (SNDRA).[1][3] It interacts with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), acting as a substrate to inhibit reuptake and promote the non-exocytotic release of these neurotransmitters into the synaptic cleft.[3][9][10] This profile is broadly similar to other stimulant cathinones and amphetamines.[11][12]

A key distinction from its amphetamine analogue, MDA, is that βk-MDA shows no significant activity at the serotonin 5-HT2 receptors.[1][3] This is noteworthy as the 5-HT2A receptor is the primary target responsible for the psychedelic effects of classic hallucinogens and contributes to the effects of MDA.[13] The lack of affinity for this receptor suggests βk-MDA's effects are predominantly driven by monoamine release, characteristic of a stimulant and entactogen, rather than a classic psychedelic.

While specific IC₅₀ or Kᵢ values for βk-MDA's binding affinity at DAT, NET, and SERT were not available in the reviewed literature, its classification as an SNDRA places it within a well-studied class of compounds. The relative potency at each transporter dictates the specific psychoactive effects and abuse potential.[14]

Caption: Mechanism of action of βk-MDA at a monoaminergic synapse.

Experimental Protocols

The following sections outline generalized methodologies for the synthesis and analytical characterization of βk-MDA. These protocols are based on established chemical principles and techniques used for related compounds.

The synthesis of βk-MDA, like its analogues MDMA and other cathinones, typically starts from precursors containing the 3,4-methylenedioxybenzene core, such as piperonal (B3395001) or safrole.[15] A common synthetic strategy involves the formation of the propiophenone (B1677668) backbone followed by amination.

Objective: To synthesize 2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one (βk-MDA).

Materials:

-

3,4-Methylenedioxypropiophenone

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Suitable solvent (e.g., Dichloromethane, Acetic Acid)

-

Ammonia (aqueous or in alcohol)

-

Acid for salt formation (e.g., HCl in ether)

-

Standard laboratory glassware and safety equipment

Methodology:

-

Bromination: The starting material, 3,4-methylenedioxypropiophenone, is subjected to alpha-bromination. This is typically achieved by reacting it with a brominating agent like Bromine in a suitable solvent. This reaction places a bromine atom on the carbon adjacent to the carbonyl group, forming 2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one.

-

Amination: The resulting α-bromoketone is then reacted with an amine source, such as ammonia, to displace the bromide and form the primary amine. This nucleophilic substitution reaction yields the βk-MDA freebase.

-

Purification and Salt Formation: The crude product is purified using techniques such as column chromatography or recrystallization. To obtain a stable, solid product, the freebase is often converted to its hydrochloride salt by treating a solution of the base with hydrochloric acid.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared Spectroscopy (FTIR).

GC-MS is a standard and definitive method for the identification and quantification of synthetic cathinones like βk-MDA in forensic and research settings.[8]

Objective: To identify and quantify βk-MDA in a sample matrix.

Instrumentation:

-

Gas Chromatograph (GC) with a capillary column (e.g., 5% phenylmethyl siloxane).

-

Mass Spectrometer (MS) detector (Electron Ionization source).

Methodology:

-

Sample Preparation:

-

The sample containing βk-MDA is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile).

-

For complex matrices (e.g., biological fluids), a liquid-liquid or solid-phase extraction is performed to isolate the analyte and remove interfering substances.

-

An internal standard is added for quantitative analysis.

-

Derivatization (e.g., with trifluoroacetic anhydride) may be performed to improve chromatographic properties, although it is not always necessary for cathinones.

-

-

GC Separation:

-

A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., Helium) onto the analytical column.

-

The column temperature is gradually increased (a temperature program) to separate the components of the mixture based on their boiling points and interaction with the column's stationary phase. βk-MDA will elute at a characteristic retention time under specific conditions.

-

-

MS Detection and Analysis:

-

As βk-MDA elutes from the GC column, it enters the MS ion source.

-

In the source, it is bombarded with electrons (typically at 70 eV), causing it to ionize and fragment in a reproducible pattern.

-

The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum.

-

The combination of the retention time from the GC and the mass spectrum from the MS provides a highly specific identification of βk-MDA. The resulting spectrum is compared against a reference standard or a spectral library for confirmation.[8]

-

Caption: Generalized workflow for the analysis of βk-MDA by GC-MS.

References

- 1. Methylenedioxycathinone - Wikipedia [en.wikipedia.org]

- 2. getmetabolite.com [getmetabolite.com]

- 3. BK-MDA (MDC) [benchchem.com]

- 4. This compound | stimulant agent | CAS# 80535-73-5 | InvivoChem [invivochem.com]

- 5. chemicalns.com [chemicalns.com]

- 6. 3,4-Methylenedioxyamphetamine | C10H13NO2 | CID 1614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C10H11NO3 | CID 57465250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monoamine transporter and receptor interaction profiles of a new series of designer cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]

- 14. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA) - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of BK-Mda: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,4-methylenedioxy-N-benzylcathinone (BK-Mda, Benzylone), a synthetic cathinone. The information contained herein is intended to support research, analytical, and forensic applications.

Quantitative Solubility Data

The solubility of this compound hydrochloride, a crystalline solid, has been determined in various organic solvents and buffered solutions. The following table summarizes the available quantitative data.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | 5 mg/mL | - |

| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL | - |

| Ethanol | 3 mg/mL | - |

| DMF:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:7) | 0.13 mg/mL | Indicates significantly lower solubility in aqueous environments. |

Qualitative Solubility Information

Qualitative assessments have provided additional context for the solubility of this compound hydrochloride. It has been described as being partially soluble in water and dichloromethane, and soluble in methanol.[1] This aligns with the quantitative data, suggesting that while it has some solubility in polar protic and aprotic solvents, its solubility in aqueous solutions is limited.

Experimental Protocols: The Shake-Flask Method for Solubility Determination

A widely accepted and robust method for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined in OECD Guideline 105.[2][3][4][5][6] This method involves achieving a saturated solution of the compound in a specific solvent and then measuring the concentration of the dissolved substance.

Materials:

-

This compound hydrochloride (crystalline solid)

-

Selected solvent (e.g., DMF, DMSO, Ethanol, water)

-

Glass flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Preparation: An excess amount of this compound hydrochloride is added to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., 25 °C). The mixture is agitated for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, the undissolved solid is separated from the solution. This is typically achieved by centrifugation at a high speed to pellet the solid material. Alternatively, the solution can be filtered through a syringe filter that does not interact with the compound.

-

Sample Preparation for Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of this compound is used to accurately quantify the solubility.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow for Solubility Determination

Signaling Pathways and Mechanism of Action

While specific signaling pathway studies for this compound are not extensively detailed in the available literature, its mechanism of action can be inferred from its classification as a synthetic cathinone. Synthetic cathinones are known to act as monoamine transporter inhibitors and/or releasers.[7] They primarily target the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[8][9]

By blocking the reuptake or promoting the release of these neurotransmitters, synthetic cathinones increase their concentration in the synaptic cleft, leading to enhanced downstream signaling. This modulation of monoaminergic systems is responsible for the stimulant effects associated with this class of compounds. The interaction of this compound with these transporters is the initial step in a cascade of intracellular signaling events that ultimately produce its physiological and psychoactive effects. However, it has been noted that the stimulant effects of benzylone may be relatively weak compared to other cathinones.[10]

General Signaling Pathway for Synthetic Cathinones

References

- 1. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. laboratuar.com [laboratuar.com]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. filab.fr [filab.fr]

- 7. Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuropharmacology of Synthetic Cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Benzylone - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

The Neuropharmacology of β-keto-3,4-methylenedioxyamphetamine (BK-MDA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the neuropharmacology of β-keto-3,4-methylenedioxyamphetamine (BK-MDA), a synthetic cathinone (B1664624) commonly known as methylone. As the β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA), methylone exhibits a similar, yet distinct, pharmacological profile. This document details its mechanism of action as a monoamine transporter substrate, presents comparative quantitative data on its interaction with these transporters, outlines detailed experimental protocols for its study, and illustrates its primary signaling pathways. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology, medicinal chemistry, and drug development.

Introduction

β-keto-3,4-methylenedioxyamphetamine (this compound), or methylone, is a psychoactive compound belonging to the substituted cathinone class.[1] Structurally, it is the β-keto analog of MDMA, a well-studied empathogen and entactogen.[2] This structural modification, the presence of a ketone group at the β-carbon of the phenethylamine (B48288) backbone, alters its pharmacological properties, resulting in a faster onset and shorter duration of action compared to MDMA.[1] Methylone gained popularity as a novel psychoactive substance and has been investigated for its potential therapeutic applications, including for the treatment of post-traumatic stress disorder (PTSD).[3] Understanding its detailed neuropharmacology is crucial for both assessing its therapeutic potential and understanding its risk profile.

Mechanism of Action

The primary mechanism of action of this compound is its interaction with monoamine transporters in the brain.[1][2] It functions as a substrate for the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).[2][4] As a transporter substrate, this compound is taken up into the presynaptic neuron, which leads to a reversal of the normal transporter flux.[4] This results in the non-vesicular release of serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the presynaptic terminal into the synaptic cleft, thereby increasing their extracellular concentrations.[1][2] This surge in monoamines is responsible for the subjective psychoactive effects of the compound, which include euphoria, increased energy, and enhanced sociability.[1] While its mechanism is similar to that of MDMA, studies have shown that methylone is less potent at all three monoamine transporters.[2]

Quantitative Pharmacological Data

The following table summarizes the in vitro binding affinities (Ki) and inhibitory concentrations (IC50) of this compound (Methylone) and MDMA for the human serotonin, dopamine, and norepinephrine transporters. This data allows for a direct comparison of their potencies at these key molecular targets.

| Compound | Transporter | Ki (μM) | IC50 (μM) | Reference |

| This compound (Methylone) | DAT | 2.73 ± 0.2 | 4.82 | [5] |

| SERT | - | - | ||

| NET | - | - | ||

| MDMA | DAT | - | 3.24 (EC50 for release) | [6] |

| SERT | - | 1.12 (EC50 for release) | [6] | |

| NET | - | 0.64 (EC50 for release) | [6] |

Note: Direct comparative Ki values for all transporters from a single study were not available in the public domain. The provided EC50 values for MDMA represent the concentration required to induce 50% of the maximal transporter-mediated release.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general method for determining the binding affinity of this compound for SERT, DAT, and NET using a competitive radioligand binding assay.

4.1.1. Materials:

-

Cell membranes prepared from cell lines stably expressing human SERT, DAT, or NET.

-

Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

-

Unlabeled this compound (test compound).

-

Reference compounds for non-specific binding (e.g., fluoxetine (B1211875) for SERT, GBR 12909 for DAT, desipramine (B1205290) for NET).

-

Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (pre-soaked in polyethyleneimine).

-

Vacuum filtration manifold.

-

Liquid scintillation counter and scintillation fluid.

4.1.2. Procedure:

-

Prepare serial dilutions of this compound in the binding buffer.

-

In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and either binding buffer (for total binding), a high concentration of the reference compound (for non-specific binding), or varying concentrations of this compound.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using the vacuum manifold.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

4.1.3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assay

This protocol describes a method to measure the inhibitory effect of this compound on the uptake of monoamines into synaptosomes.

4.2.1. Materials:

-

Fresh or frozen rodent brain tissue (e.g., striatum for DAT, hippocampus or cortex for SERT and NET).

-

Sucrose (B13894) buffer (0.32 M sucrose).

-

Krebs-Ringer-HEPES buffer (KRH).

-

Radiolabeled monoamines: [³H]dopamine, [³H]serotonin, [³H]norepinephrine.

-

Unlabeled this compound.

-

Selective uptake inhibitors for determining non-specific uptake (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).

-

96-well plates.

-

Cell harvester with glass fiber filters.

-

Liquid scintillation counter and scintillation fluid.

4.2.2. Procedure:

-

Synaptosome Preparation: Homogenize the brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomes. Resuspend the pellet in KRH buffer.

-

Uptake Assay: In a 96-well plate, pre-incubate the synaptosomal preparation with either buffer (for total uptake), a high concentration of a selective inhibitor (for non-specific uptake), or varying concentrations of this compound.

-

Initiate the uptake reaction by adding the radiolabeled monoamine at a concentration near its Km.

-

Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold KRH buffer.

-

Quantify the radioactivity on the filters using a liquid scintillation counter.

4.2.3. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the IC50 value of this compound for the inhibition of uptake for each monoamine.

Synthesis

The synthesis of this compound (methylone) is typically achieved from 3,4-methylenedioxypropiophenone. This precursor can be synthesized from either piperonal (B3395001) or 1,3-benzodioxole.[7] The general synthetic route involves two main steps:

-

Bromination: 3,4-methylenedioxypropiophenone is brominated at the α-position to yield α-bromo-3,4-methylenedioxypropiophenone. This reaction is often carried out using a brominating agent such as copper(II) bromide.[7]

-

Amination: The resulting α-bromo ketone is then reacted with methylamine (B109427) to introduce the methylamino group, forming methylone.[7]

Signaling Pathways and Visualizations

The primary signaling event initiated by this compound is the increase in extracellular concentrations of serotonin, dopamine, and norepinephrine due to its action as a monoamine transporter substrate. This leads to enhanced activation of their respective postsynaptic receptors.

References

- 1. mdpi.com [mdpi.com]

- 2. frontiersin.org [frontiersin.org]

- 3. transcendtherapeutics.com [transcendtherapeutics.com]

- 4. scispace.com [scispace.com]

- 5. Avens Publishing Group - MDMA Regulates Serotonin Transporter Function via a Protein Kinase C Dependent Mechanism [avensonline.org]

- 6. Pharmacological characterization of ecstasy synthesis byproducts with recombinant human monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Synthesis and Chemical Profiling of 3,4-methylene-Dioxymethamphetamine (MDMA) and Analogues - ProQuest [proquest.com]

Unraveling the Intimate Association: A Technical Guide to the BK Channel and NMDA Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical and functional relationship between large-conductance Ca2+- and voltage-gated K+ (BK) channels and N-methyl-D-aspartate (NMDA) receptors. The term "BK-Mda receptor" is not standard in scientific literature; it is highly probable that this refers to the well-documented interaction between BK channels and NMDA receptors. This guide will synthesize key findings on their binding, signaling pathways, and the experimental methodologies used to elucidate their association.

Evidence for a Direct Interaction

While classical quantitative binding affinity data such as K_d_ or K_i_ values for the direct protein-protein interaction between BK channels and NMDA receptors are not yet prevalent in the literature, a substantial body of evidence confirms their physical association and functional coupling. This interaction is crucial for regulating neuronal excitability and synaptic plasticity.[1][2] The primary evidence for a direct interaction comes from co-immunoprecipitation and proximity ligation assays.

| Evidence Type | Key Findings | References |

| Co-immunoprecipitation (Co-IP) | Demonstration of a physical complex between the BKα subunit and the GluN1 subunit of the NMDA receptor in both native brain tissue and heterologous expression systems.[3] | Zhang et al., 2018 |

| Proximity Ligation Assay (PLA) | In situ visualization of the close proximity (<40 nm) of BK channels and NMDA receptors, confirming their colocalization in neurons.[1] | Gomez et al., 2021 |

| Functional Coupling | Activation of NMDA receptors leads to a localized influx of Ca2+, which in turn activates nearby BK channels, demonstrating a functional link.[1][3] | Zhang et al., 2018; Gomez et al., 2021 |

The Signaling Pathway: A Negative Feedback Loop

The interaction between NMDA receptors and BK channels forms a crucial negative feedback loop that modulates synaptic transmission. The binding of glutamate (B1630785) to the NMDA receptor, coupled with postsynaptic membrane depolarization, leads to the opening of the NMDA receptor channel and a subsequent influx of Ca2+.[1][4] This localized increase in intracellular Ca2+ activates adjacent BK channels, resulting in K+ efflux and hyperpolarization of the cell membrane. This hyperpolarization strengthens the voltage-dependent Mg2+ block of the NMDA receptor, thereby reducing its activity and providing a mechanism for fine-tuning neuronal excitability.[1][4]

NMDA Receptor-BK Channel Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments that have been instrumental in demonstrating the interaction between BK channels and NMDA receptors.

Co-immunoprecipitation (Co-IP)

This technique is used to demonstrate the physical interaction between the BKα and GluN1 subunits.[3]

1. Cell Culture and Transfection:

-

HEK-293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are transfected with plasmids encoding the proteins of interest (e.g., BKα and GluN1 subunits) using a suitable transfection reagent.

2. Cell Lysis:

-

48 hours post-transfection, cells are harvested and washed with ice-cold PBS.

-

Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, and protease inhibitors) on ice for 30 minutes.

-

The lysate is cleared by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Immunoprecipitation:

-

The cleared lysate is pre-cleared by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

-

A specific primary antibody against one of the target proteins (e.g., anti-GluN1) is added to the pre-cleared lysate and incubated overnight at 4°C with gentle rotation.

-

Protein A/G agarose beads are then added and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.

4. Washing and Elution:

-

The beads are washed 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

The protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

5. Western Blot Analysis:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with a primary antibody against the other target protein (e.g., anti-BKα) to detect the co-immunoprecipitated protein.

Co-immunoprecipitation Workflow.

Proximity Ligation Assay (PLA)

This in situ technique visualizes the close proximity of BK channels and NMDA receptors in fixed cells.[1]

1. Cell Culture and Fixation:

-

Cells (e.g., HEK293T cells or primary neurons) are cultured on coverslips.

-

Cells are fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

-

The fixation is followed by washing with PBS.

2. Permeabilization and Blocking:

-

Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).

-

Non-specific binding sites are blocked with a blocking solution (e.g., Duolink Blocking Solution) for 1 hour at 37°C.

3. Primary Antibody Incubation:

-

Two primary antibodies raised in different species (e.g., rabbit anti-BKα and mouse anti-GluN1) are diluted in antibody diluent and applied to the cells.

-

Incubation is carried out overnight at 4°C in a humidified chamber.

4. PLA Probe Incubation:

-

The cells are washed with buffer A.

-

PLA probes (secondary antibodies conjugated with oligonucleotides, one PLUS and one MINUS) are diluted in antibody diluent, added to the cells, and incubated for 1 hour at 37°C.

5. Ligation and Amplification:

-

After washing, a ligation solution containing ligase is added and incubated for 30 minutes at 37°C to form a circular DNA template if the probes are in close proximity.

-

An amplification solution containing polymerase is then added, and the sample is incubated for 100 minutes at 37°C for rolling circle amplification.

6. Detection and Imaging:

-

The amplification product is detected using fluorescently labeled oligonucleotides.

-

The coverslips are mounted with a mounting medium containing DAPI.

-

The PLA signals (fluorescent spots) are visualized and quantified using a fluorescence microscope.

Proximity Ligation Assay Workflow.

References

- 1. NMDA receptor–BK channel coupling regulates synaptic plasticity in the barrel cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glutamate-activated BK channel complexes formed with NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Structural and Functional Coupling of Calcium-Activated BK Channels and Calcium-Permeable Channels Within Nanodomain Signaling Complexes [frontiersin.org]

in vitro effects of Methylone

An In-Depth Technical Guide on the In Vitro Effects of Methylone

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone, MDMC), a synthetic cathinone (B1664624) and a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA), has garnered significant attention in the scientific community due to its psychoactive effects and potential for abuse.[1][2][3][4] Understanding its in vitro pharmacological and toxicological profile is crucial for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the in vitro effects of methylone, focusing on its interactions with monoamine transporters, metabolic pathways, and cytotoxic mechanisms.

Pharmacodynamics: Interaction with Monoamine Transporters

Methylone primarily exerts its effects by acting as a substrate for and inhibitor of the plasma membrane monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT).[2][3] This dual action as a reuptake inhibitor and a releasing agent leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.[2][3][5]

Transporter Binding, Uptake Inhibition, and Release

In vitro studies have quantified methylone's affinity for and potency at these transporters. It is a non-selective substrate, interacting with all three transporters.[6][7] Compared to MDMA, methylone has a roughly threefold lower affinity for the serotonin transporter, while its affinity for the norepinephrine and dopamine transporters is similar.[8] Some studies indicate that methylone is less potent than MDMA at all three transporters.[2][3] The ratio of its activity at the dopamine versus the serotonin transporter (DAT/SERT ratio) is considered to be a predictor of its psychostimulant effects.[1]

Quantitative Data on Methylone's Interaction with Monoamine Transporters

| Parameter | DAT | NET | SERT | Reference |

| Binding Affinity (Ki, μM) | 5.73 | 1.15 | 4.15 | [9] |

| Uptake Inhibition (IC50, μM) | 2.3 | 0.13 | 0.43 | [9] |

| Neurotransmitter Release (EC50, nM) | 133 | 31.5 | 353 | [6][7] |

-

DAT: Dopamine Transporter

-

NET: Norepinephrine Transporter

-

SERT: Serotonin Transporter

Vesicular Monoamine Transporter 2 (VMAT2)

Methylone also interacts with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines into synaptic vesicles.[10][11] However, its potency at VMAT2 is significantly lower—about 13-fold less—than that of MDMA.[1][8][12] This suggests that while it can disrupt vesicular storage, its primary mechanism of action is at the plasma membrane transporters.[12]

Receptor Binding Profile

Unlike MDMA, which shows activity at 5-HT2A and 5-HT2C receptors, methylone appears to have a cleaner profile with no significant off-target effects at a wide range of G-protein coupled receptors (GPCRs).[9] While some reports suggest weak partial agonism at 5-HT1A, 5-HT1B, and 5-HT1D receptors, it notably lacks significant affinity for the 5-HT2A and 5-HT2B receptors, which may account for its lack of psychedelic effects and potentially lower risk of cardiac valvulopathy compared to MDMA.[8]

Caption: Methylone's mechanism at the presynaptic terminal.

Experimental Protocols

1.4.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of methylone for DAT, NET, and SERT.

-

Method:

-

Prepare cell membranes from HEK-293 cells stably expressing the human transporters.

-

Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of methylone.

-

After reaching equilibrium, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Calculate IC₅₀ values from competition curves and convert to Kᵢ values using the Cheng-Prusoff equation.

-

1.4.2. Synaptosome Uptake and Release Assays

-

Objective: To measure the potency of methylone to inhibit neurotransmitter uptake (IC₅₀) and evoke neurotransmitter release (EC₅₀).

-

Method:

-

Prepare synaptosomes from rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin).

-

For uptake inhibition, pre-incubate synaptosomes with varying concentrations of methylone, then add a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin). Terminate the reaction and measure accumulated radioactivity.

-

For release, pre-load synaptosomes with the radiolabeled neurotransmitter. Wash to remove excess label, then expose to varying concentrations of methylone. Measure the amount of radioactivity released into the supernatant.

-

Plot concentration-response curves to determine IC₅₀ and EC₅₀ values.[6][7]

-

In Vitro Metabolism

The metabolism of methylone is primarily hepatic and involves several key enzymatic pathways.

Metabolic Pathways and Enzymes

In vitro studies using human liver microsomes have identified CYP2D6 as the primary enzyme responsible for the metabolism of methylone, with minor contributions from CYP1A2, CYP2B6, and CYP2C19.[13][14] The main metabolic routes are:

-

O-demethylenation: This is a major pathway, leading to the formation of 3,4-dihydroxy-N-methylcathinone (HHMC).[15]

-

N-demethylation: This pathway produces 3,4-methylenedioxycathinone (MDC or normethylone).[15]

-

β-Ketone Reduction: The ketone group is reduced to a hydroxyl group, forming dihydro-methylone.[13][16]

-

Phase II Conjugation: The hydroxylated metabolites, particularly HHMC, can undergo further metabolism by catechol-O-methyltransferase (COMT) to form 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) or undergo glucuronidation.[16][17]

Notably, methylone has been shown to be a mechanism-based inhibitor of CYP2D6, meaning it can irreversibly inactivate the enzyme, which has implications for drug-drug interactions.[13][14]

Caption: Primary in vitro metabolic pathways of methylone.

Experimental Protocol: In Vitro Metabolism Assay

-

Objective: To identify the metabolites of methylone and the CYP enzymes involved.

-

Method:

-

Incubate methylone with pooled human liver microsomes (HLM) in the presence of an NADPH-generating system.

-

To identify specific CYP involvement, either use recombinant human CYP enzymes or co-incubate methylone with HLM and specific chemical inhibitors for each major CYP isoform.

-

Terminate the reactions by adding a solvent like acetonitrile.

-

Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the parent drug and its metabolites.[16][17]

-

In Vitro Neurotoxicity and Cytotoxicity

Studies using various cell lines have demonstrated that methylone can induce cytotoxicity in a concentration-dependent manner, although it is generally found to be less potent in this regard than MDMA or other synthetic cathinones like MDPV.[18][19][20]

Mechanisms of Cytotoxicity

The primary mechanisms underlying methylone-induced cell death in vitro include:

-

Oxidative Stress: Exposure to methylone leads to an increase in the production of reactive oxygen and nitrogen species (ROS/RNS) and a depletion of intracellular antioxidants like glutathione.[18][19]

-

Mitochondrial Dysfunction: Methylone can cause dissipation of the mitochondrial membrane potential and depletion of intracellular ATP, indicating impaired mitochondrial function.[18][19]

-

Apoptosis: The ultimate pathway to cell death is often apoptosis, as evidenced by chromatin condensation and the activation of caspases 3, 8, and 9.[18][19]

Studies using human dopaminergic neuroblastoma cells (SH-SY5Y) have shown that differentiated, more neuron-like cells are more susceptible to methylone's neurotoxic effects than undifferentiated cells.[18][19]

Quantitative Data on Methylone's Cytotoxicity

| Cell Line | Assay | Endpoint | Value (mM) | Exposure Time (h) | Reference |

| SH-SY5Y | MTT | IC₅₀ | >1 | 24 | [18][19] |

| HK-2 (Human Kidney) | MTT | EC₅₀ | 4.35 | 24 | [21] |

| CHO (Chinese Hamster Ovary) | Cell Viability | - | Toxic only at high concentrations | - | [22] |

Experimental Protocols: Cell Viability Assays

Caption: General workflow for an MTT cytotoxicity assay.

-

Objective: To assess the effect of methylone on cell viability.

-

MTT Assay:

-

Seed cells (e.g., SH-SY5Y, HK-2) in a 96-well plate and allow them to adhere.[21][23]

-

Expose the cells to a range of methylone concentrations for a specified period (e.g., 24 hours).[21]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

After incubation, dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

-

LDH Assay:

-

Culture and treat cells as described above.[24]

-

Collect the cell culture medium.

-

Measure the activity of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme released into the medium upon cell membrane damage, using a commercially available kit.

-

The amount of LDH activity is proportional to the extent of cytotoxicity.[24]

-

Conclusion

The in vitro profile of methylone reveals it to be a potent, non-selective monoamine transporter substrate that increases synaptic levels of dopamine, norepinephrine, and serotonin. Its interaction with VMAT2 is significantly weaker than that of MDMA, and it displays a cleaner off-target receptor binding profile. Methylone is extensively metabolized, primarily by CYP2D6, and can act as a mechanism-based inhibitor of this enzyme. While it exhibits concentration-dependent cytotoxicity through mechanisms involving oxidative stress and mitochondrial dysfunction, it is generally less potent in this regard than related compounds. This detailed in vitro characterization provides a fundamental basis for understanding its in vivo effects and is essential for professionals in the fields of pharmacology, toxicology, and drug development.

References

- 1. The Reinforcing and Rewarding Effects of Methylone, a Synthetic Cathinone Commonly Found in “Bath Salts” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacological effects of methylone and MDMA in humans [frontiersin.org]

- 3. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Methylone: Chemical Composition and Applications [ronorp.net]

- 5. researchgate.net [researchgate.net]

- 6. The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methylone - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Methylone is a rapid-acting neuroplastogen with less off-target activity than MDMA [frontiersin.org]

- 10. Vesicular Monoamine Transporter 2 and the Acute and Long-Term Response to 3,4-(±)-Methylenedioxymethamphetamine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concurrent Inhibition of Vesicular Monoamine Transporter 2 Does Not Protect Against 3,4-Methylenedioxymethamphetamine (Ecstasy) Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methylone, a rapid acting entactogen with robust anxiolytic and antidepressant-like activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro metabolism and pharmacokinetic studies on methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] In Vitro Metabolism and Pharmacokinetic Studies on Methylone | Semantic Scholar [semanticscholar.org]

- 15. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. medcraveonline.com [medcraveonline.com]

- 22. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 24. mdpi.com [mdpi.com]

The Metabolic Journey of BK-MDA (Methylone) in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of βk-MDA (methylone), a synthetic cathinone, in animal models. By synthesizing key findings from preclinical research, this document details the biotransformation pathways, pharmacokinetic profiles, and experimental methodologies used to elucidate the metabolism of this compound.

Introduction